1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine
Description
Properties
IUPAC Name |
1-(2-bromo-4,5-difluorophenyl)sulfonyl-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2NO2S/c1-8-2-4-16(5-3-8)19(17,18)12-7-11(15)10(14)6-9(12)13/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJFPBDFCNNTTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177964 | |
| Record name | Piperidine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704067-51-5 | |
| Record name | Piperidine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategy Overview
The preparation of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine generally follows a two-step approach:
- Synthesis of the sulfonyl chloride intermediate (2-bromo-4,5-difluorophenylsulfonyl chloride)
- N-sulfonylation of 4-methylpiperidine with the prepared sulfonyl chloride
This route leverages well-established sulfonylation chemistry, ensuring high selectivity and product purity.
Stepwise Synthesis
Step 1: Preparation of 2-bromo-4,5-difluorophenylsulfonyl chloride
- Starting Material: 2-bromo-4,5-difluorobenzenethiol or 2-bromo-4,5-difluorobenzenesulfonic acid
- Reagents: Chlorinating agent (commonly thionyl chloride or phosphorus pentachloride)
- Solvent: Dichloromethane or similar inert solvent
- Conditions: Reflux or controlled heating, with exclusion of moisture
Reaction:
$$
\text{2-bromo-4,5-difluorobenzenesulfonic acid} + \text{SOCl}2 \rightarrow \text{2-bromo-4,5-difluorophenylsulfonyl chloride} + \text{SO}2 + \text{HCl}
$$
Step 2: N-Sulfonylation of 4-methylpiperidine
- Starting Materials: 2-bromo-4,5-difluorophenylsulfonyl chloride, 4-methylpiperidine
- Base: Triethylamine or pyridine (to neutralize HCl formed)
- Solvent: Dichloromethane, tetrahydrofuran, or acetonitrile
- Temperature: 0–25°C (to control exothermicity and side reactions)
- Procedure: The sulfonyl chloride is added dropwise to a stirred solution of 4-methylpiperidine and base under inert atmosphere. The mixture is stirred for several hours, then quenched, extracted, and purified (typically by column chromatography or recrystallization).
Reaction:
$$
\text{2-bromo-4,5-difluorophenylsulfonyl chloride} + \text{4-methylpiperidine} \xrightarrow{\text{Base}} \text{1-((2-bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine} + \text{HCl}
$$
Data Table: Typical Reaction Conditions
| Step | Reagents & Solvents | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Thionyl chloride, DCM | 40–60°C | 2–4 h | 80–90 | Dry, inert atmosphere needed |
| 2 | 4-methylpiperidine, triethylamine, DCM | 0–25°C | 4–12 h | 70–85 | Slow addition, stir well |
*DCM = dichloromethane
Purification and Characterization
- Purification: The crude product is typically purified by silica gel chromatography using a gradient of hexane/ethyl acetate or by recrystallization from an appropriate solvent.
- Characterization: Confirmation of the product structure and purity is achieved via:
Research Findings and Optimization
- The sulfonylation reaction is highly efficient when the base is present in slight excess to ensure complete neutralization of HCl, which can otherwise lead to byproduct formation or decomposition.
- Solvent choice impacts both yield and purity; dichloromethane and acetonitrile are preferred for their inertness and ability to dissolve both reactants and products.
- Temperature control during sulfonyl chloride addition is crucial to minimize exothermic side reactions and maximize selectivity.
- The use of commercially available 2-bromo-4,5-difluorophenylsulfonyl chloride can streamline the process for laboratories focused on downstream medicinal chemistry applications.
Notes and Considerations
- Moisture must be rigorously excluded during the sulfonyl chloride preparation and subsequent sulfonylation steps.
- The reaction is scalable, but adequate ventilation and safety protocols are necessary due to the release of HCl gas.
- Analytical data should be compared to reference spectra to confirm product identity and assess batch-to-batch consistency.
Summary Table: Key Parameters
| Parameter | Optimal Value/Range |
|---|---|
| Sulfonylation temp | 0–25°C |
| Base equivalents | 1.1–1.5 equiv |
| Solvent | DCM or acetonitrile |
| Reaction time | 4–12 hours |
| Typical yield | 70–85% |
Chemical Reactions Analysis
Types of Reactions
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can undergo redox reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts like palladium or copper are used in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the sulfonyl group, contribute to its binding affinity and specificity. The compound can inhibit certain enzymes or disrupt protein-protein interactions, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
- Target Compound: 2-Bromo-4,5-difluorophenyl group.
- 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine (CAS: 443668-51-7): Bromine at meta and methoxy at para positions.
- 1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine :
Piperidine Modifications
Physicochemical Properties
Reactivity and Catalytic Behavior
- Dehydrogenation Trends: 4-Methylpiperidine derivatives undergo stepwise dehydrogenation to form aromatic pyridines under catalytic conditions. The sulfonyl group in the target compound may stabilize intermediates, though direct evidence is lacking. Higher temperatures (300–350°C) favor full dehydrogenation (aromatization) in analogs, while lower temperatures increase selectivity for mono-dehydrogenated products.
- Flow Reactor Performance: In 4-methylpiperidine derivatives, lower flow rates improve conversion and selectivity but reduce turnover frequency (TOF). This suggests that the target compound’s reactivity in flow systems may follow similar trends.
Research Implications and Gaps
- Synthetic Applications : Bromine and fluorine substituents in the target compound could facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), though methoxy-containing analogs may offer better solubility for such reactions.
- Catalytic Stability : Iridium leaching observed in 4-methylpiperidine dehydrogenation implies that metal catalysts may interact differently with halogenated sulfonamides like the target compound.
- Data Limitations : Melting points, boiling points, and detailed spectroscopic data for the target compound are unavailable in the provided evidence, highlighting a need for experimental characterization.
Biological Activity
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H13BrF2N2O2S
- CAS Number : 1229294-05-6
- Molecular Weight : 352.24 g/mol
- Structure : The compound features a piperidine ring substituted with a sulfonyl group and a bromo-difluorophenyl moiety.
The biological activity of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine is primarily linked to its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures can act as inhibitors for enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cellular proliferation. This inhibition can lead to anti-cancer and anti-microbial effects.
Inhibition Studies
In vitro studies have shown that derivatives of piperidine-based compounds exhibit varying degrees of inhibitory activity against DHFR. For instance, the following table summarizes the IC50 values for related compounds:
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| Methotrexate | 0.086 ± 0.07 | 100 |
| 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine | TBD | TBD |
| Compound 5p | 13.70 ± 0.25 | High |
| Compound 5k | 47.30 ± 0.86 | Low |
The above data indicates that while methotrexate serves as a strong positive control, the target compound's activity remains to be fully characterized through experimental assays .
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of piperidine derivatives, indicating that modifications on the phenyl ring significantly affect their biological activity. For example:
- Study on Thiosemicarbazones : A study involving thiosemicarbazone derivatives showed that structural modifications could enhance or diminish their inhibitory effects on DHFR, suggesting a similar potential for the sulfonamide-containing piperidine .
- Antimicrobial Activity : Other research has explored the antimicrobial properties of piperidine derivatives, suggesting that compounds with halogen substitutions may exhibit enhanced activity against various bacterial strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine, and how can reaction parameters (e.g., solvent, catalyst) be optimized for improved yields?
- Methodological Answer : The compound is typically synthesized via sulfonylation of 4-methylpiperidine using 2-bromo-4,5-difluorobenzenesulfonyl chloride. Key parameters include:
- Solvent selection : Dichloromethane or THF for solubility and inertness .
- Base : NaOH or triethylamine to scavenge HCl byproducts .
- Temperature : Room temperature to mild heating (40–60°C) to avoid decomposition.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be prioritized?
- Methodological Answer :
- NMR : 1H NMR identifies substituent positions on the piperidine ring (e.g., 4-methyl group at δ 1.2–1.4 ppm) and sulfonyl integration. 19F NMR confirms fluorine substitution patterns (δ -110 to -120 ppm for difluoro groups) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+ ≈ 394.0) and isotopic patterns for bromine .
- IR Spectroscopy : Sulfonyl S=O stretches (1350–1150 cm⁻¹) confirm functional group integrity .
Q. What biological or pharmacological activities are associated with structurally similar sulfonyl piperidine derivatives, and how can preliminary assays be designed?
- Methodological Answer : Analogues often exhibit enzyme inhibition (e.g., kinase or protease targets) or receptor modulation. Design assays using:
- In vitro enzyme inhibition : Fluorescence-based assays with recombinant enzymes (e.g., trypsin-like proteases) .
- Cellular toxicity : MTT assays on HEK-293 or HepG2 cells to assess IC50 values .
- Docking studies : Use AutoDock Vina to predict binding interactions with target proteins (e.g., PDB: 1ATP) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperidine?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides absolute configuration. Key steps:
- Crystallization : Use slow evaporation in ethanol/dichloromethane (3:1) to grow suitable crystals .
- Data collection : Synchrotron radiation (λ = 0.71073 Å) with a CCD detector.
- Refinement : SHELX or Olex2 for structure solution; validate with R-factor (< 0.05) and electron density maps .
- Challenges : Bromine’s heavy atom effect may cause absorption errors; apply multi-scan corrections .
Q. What strategies can address contradictory reactivity data in sulfonylation reactions involving bromo-difluoroaryl groups?
- Methodological Answer : Discrepancies may arise from electronic effects (fluorine’s electron-withdrawing nature) or steric hindrance. Strategies include:
- Computational modeling : DFT calculations (Gaussian 16) to compare transition states in sulfonylation pathways .
- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps .
- Substituent variation : Synthesize analogues with meta-fluorine or smaller halogens (Cl vs. Br) to isolate electronic vs. steric contributions .
Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of the 4-methylpiperidine moiety on bioactivity?
- Methodological Answer :
- Scaffold modification : Synthesize derivatives with piperazine, morpholine, or unsubstituted piperidine cores .
- Pharmacophore mapping : Use MOE or Schrödinger to identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (methyl group) .
- Biological testing : Compare IC50 values across analogues in enzyme assays to quantify SAR trends .
Q. What advanced analytical methods are recommended for detecting trace impurities or degradation products in this compound?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (ACQUITY UPLC) with 0.1% formic acid in water/acetonitrile. Monitor for des-bromo or sulfone hydrolysis products .
- Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) for 4 weeks; analyze by NMR and LC-MS .
- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard for impurity quantification .
Methodological Considerations
- Theoretical Frameworks : Link SAR or reactivity studies to conceptual models (e.g., Hammett plots for electronic effects) .
- Data Validation : Cross-reference crystallographic data with computational models (Mercury CSD) to ensure accuracy .
- Safety Protocols : Follow OSHA guidelines for handling brominated compounds (e.g., PPE, fume hoods) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
